D-Methionine sulfoximine
Overview
Description
D-Methionine sulfoximine is a sulfoximine derivative of the amino acid methionine. It is known for its role as an irreversible inhibitor of the enzyme glutamine synthetase. This compound has significant biological and medicinal relevance due to its ability to mimic the transition state of enzyme-catalyzed reactions, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine sulfoximine typically involves the oxidation of methionine. One common method is the late-stage one-step oxidation of methionine residues within polypeptides to afford NH-sulfoximines. This process can be further elaborated by copper(II)-mediated N–H cross-coupling at methionine sulfoximine residues with arylboronic acid reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of controlled oxidation reactions and subsequent purification steps to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-Methionine sulfoximine undergoes various chemical reactions, including:
Oxidation: Conversion of methionine to methionine sulfoximine.
Substitution: Copper(II)-mediated N–H cross-coupling with arylboronic acid reagents.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Copper(II) Catalysts: Employed in the N–H cross-coupling reactions.
Arylboronic Acids: Reactants in the substitution reactions.
Major Products: The primary product of these reactions is the NH-sulfoximine derivative of methionine, which can be further modified depending on the specific reagents and conditions used .
Scientific Research Applications
D-Methionine sulfoximine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and transition state analogs.
Biology: Investigated for its role in inhibiting glutamine synthetase, which is crucial in nitrogen metabolism.
Industry: Utilized in the development of bioorthogonal chemistry techniques for selective bioconjugation.
Mechanism of Action
D-Methionine sulfoximine exerts its effects by being phosphorylated by glutamine synthetase. The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme. This inhibition prevents the synthesis of glutamine, leading to a decrease in glutamate production and subsequent prevention of excitotoxicity .
Comparison with Similar Compounds
Buthionine sulfoximine: Another sulfoximine derivative with altered biological properties.
Glufosinate: A related compound used as a herbicide.
Uniqueness: D-Methionine sulfoximine is unique due to its specific inhibition of glutamine synthetase and its ability to mimic the transition state of enzyme-catalyzed reactions. This makes it a valuable tool in studying enzyme mechanisms and developing therapeutic strategies .
Properties
IUPAC Name |
(2R)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAYKAGBXMACB-KKFICBNWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=N)(=O)CC[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200435 | |
Record name | Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21056-59-7 | |
Record name | Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21056-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-amino-4-(S-methylsulfonimidoyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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